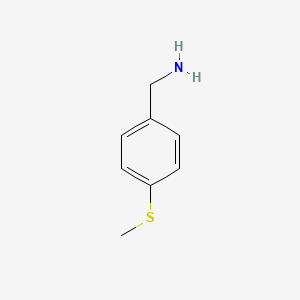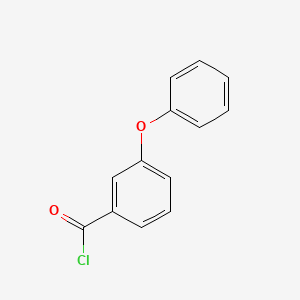![molecular formula C14H15FO4 B1350031 Diethyl 2-[(4-fluorophenyl)methylene]malonate CAS No. 790-53-4](/img/structure/B1350031.png)
Diethyl 2-[(4-fluorophenyl)methylene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(4-fluorophenyl)methylene]malonate is a chemical compound with the molecular formula C14H15FO4 . It is used in research and not intended for human or veterinary use. It is an intermediate in the preparation of fluoroquinolone-triazole hybrid compounds with antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Diethyl 2-(((3-Chloro-4-fluorophenyl)amino)methylene)malonate was synthesized by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one . Another related compound, Diethyl 2-(perfluorophenyl)malonate, was synthesized in 47% isolated yield by the reaction of sodium diethyl malonate and hexa-fluorobenzene .Molecular Structure Analysis
This compound contains a total of 34 bonds; 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ester(s) (aliphatic) . It contains 15 Hydrogen atoms, 14 Carbon atoms, 4 Oxygen atoms, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Role
Diethyl 2-[(4-fluorophenyl)methylene]malonate and related compounds have been extensively researched for their roles as precursors in the synthesis of various biologically active molecules. For instance, diethyl 2-((4-nitroanilino)methylene)malonate has been identified as a crucial intermediate in creating quinoline derivatives, which exhibit a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties. A study highlighted a rapid room-temperature synthesis method for this compound, offering a viable option for industrial-scale production due to its efficient synthesis at room temperature, demonstrating its significant potential in medicinal chemistry and drug development (Valle et al., 2018).
Polymerization and Material Science
In material science, methylene bis(diethyl malonate)–Ce(IV) redox systems have been used as initiators for polymerization processes. This application is particularly relevant in the synthesis of polymers like methyl methacrylate, where high yields can be achieved under room temperature conditions. The ability to control polymerization yields and molecular weights through the methylene bis(diethyl malonate) ratio to cerium salt highlights its utility in creating specific polymer structures, which is crucial for developing advanced materials with tailored properties (Bıçak & Özeroğlu, 2001).
Supramolecular Chemistry
In supramolecular chemistry, the structural characteristics of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been studied to understand their hydrogen bonding patterns and their effects on supramolecular architecture. These compounds exhibit diverse crystallization behaviors and molecular packing, influenced significantly by intramolecular and intermolecular hydrogen bonding. Such studies are fundamental in designing molecular assemblies and understanding the forces that govern molecular interactions, which are essential in various applications, including molecular recognition, sensor design, and the development of novel supramolecular materials (Ilangovan et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 2-[(4-fluorophenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVIHFMGQDKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377567 |
Source


|
| Record name | diethyl 2-[(4-fluorophenyl)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790-53-4 |
Source


|
| Record name | diethyl 2-[(4-fluorophenyl)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

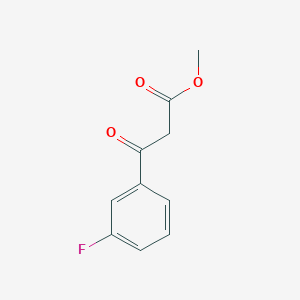

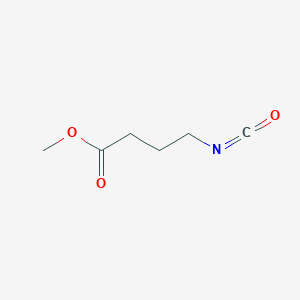

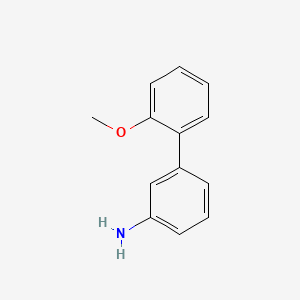
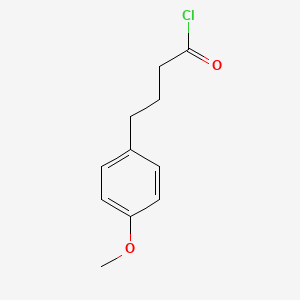
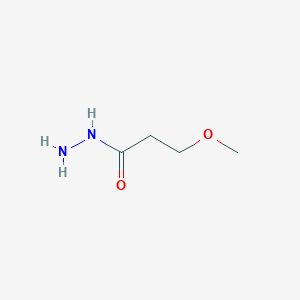
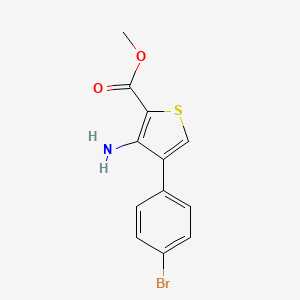
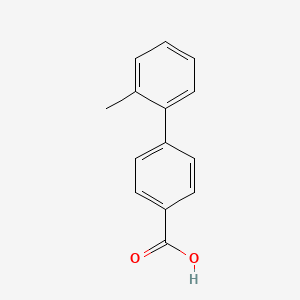
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349965.png)

